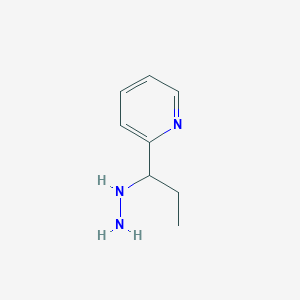![molecular formula C31H28O3Si B13145003 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 108562-19-2](/img/structure/B13145003.png)
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a derivative of anthracenedione, a compound known for its applications in various fields such as dye manufacturing, organic electronics, and pharmaceuticals. This specific derivative is characterized by the presence of a tert-butyl group and a diphenylsilyl ether moiety, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the functionalization of anthracenedioneThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenediones, each with distinct properties and applications .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but lacks the silyl ether group, affecting its reactivity and applications.
9,10-Anthracenedione, 2-tert-butyl-: Similar but without the diphenylsilyl ether, influencing its solubility and chemical behavior.
Uniqueness
The presence of both the tert-butyl group and the diphenylsilyl ether in 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- makes it unique in terms of its stability, solubility, and reactivity compared to its analogs. These modifications can enhance its performance in specific applications such as organic electronics and medicinal chemistry .
Propiedades
Número CAS |
108562-19-2 |
|---|---|
Fórmula molecular |
C31H28O3Si |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C31H28O3Si/c1-31(2,3)35(23-12-6-4-7-13-23,24-14-8-5-9-15-24)34-21-22-18-19-27-28(20-22)30(33)26-17-11-10-16-25(26)29(27)32/h4-20H,21H2,1-3H3 |
Clave InChI |
LIZNRMCBYXGARH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
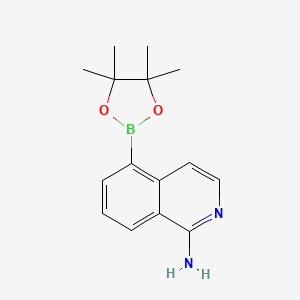
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
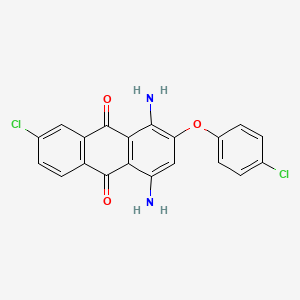

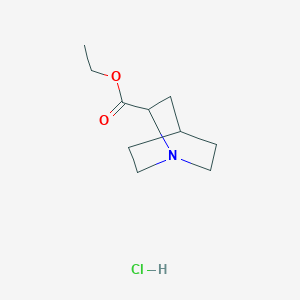
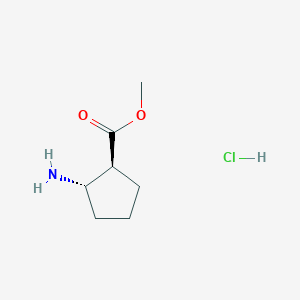
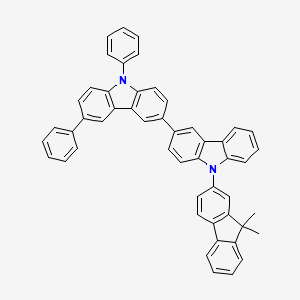

![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
